An In-depth Technical Guide to the Chemical Properties of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
An In-depth Technical Guide to the Chemical Properties of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a disubstituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural complexity, featuring a chiral center at the 4-position of the cyclohexane ring and a tertiary amine in the piperidine ring, makes it an interesting candidate for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, including a detailed synthetic route, predicted physicochemical characteristics, and expected spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.
Physicochemical Properties
| Property | Predicted Value | Source |
| CAS Number | 1096836-70-2 | |
| Molecular Formula | C₁₃H₂₆N₂ | |
| Molecular Weight | 210.36 g/mol | |
| Appearance | Colorless to pale yellow oil | Inferred from similar amines[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| pKa (most basic) | ~10.5 | Inferred from piperidine derivatives |
| LogP | ~3.2 | Inferred from structural analogues |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. | Inferred from similar amines |
Stereochemistry
The presence of a stereocenter at the 4-position of the methylcyclohexyl group introduces the possibility of cis and trans diastereomers. The relative orientation of the methyl group and the piperidine substituent on the cyclohexane ring will significantly influence the compound's three-dimensional conformation and, consequently, its biological activity. The chair conformation of the cyclohexane ring is the most stable, and the bulky piperidine group is expected to preferentially occupy the equatorial position to minimize steric hindrance.[2][3][4][5]
The cis isomer will have one axial and one equatorial substituent, while the trans isomer can exist as either a diaxial or a more stable diequatorial conformer.[2][3][4][5] The specific stereochemistry of the synthesized compound will depend on the starting materials and reaction conditions.
Synthesis Pathway
A plausible and efficient two-step synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is proposed, commencing with the reductive amination of 4-methylcyclohexanone with 4-amino-1-methylpiperidine, followed by N-methylation of the resulting secondary amine via the Eschweiler-Clarke reaction.[6][7][8][9][10]
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 1-(4-Methylcyclohexyl)-N-methylpiperidin-4-amine (Reductive Amination)
Reductive amination is a cornerstone of amine synthesis, offering a controlled and efficient method for C-N bond formation.[11][12][13][14][15]
-
Reaction Setup: To a solution of 4-methylcyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add N-methyl-4-aminopiperidine (1.1 eq).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine (Eschweiler-Clarke N-Methylation)
The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines that avoids the over-alkylation to quaternary ammonium salts.[6][7][8][9][10]
-
Reaction Setup: To a flask containing 1-(4-methylcyclohexyl)-N-methylpiperidin-4-amine (1.0 eq), add an aqueous solution of formaldehyde (37%, 2.2 eq).
-
Reagent Addition: Slowly add formic acid (2.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and basify with a saturated aqueous solution of sodium carbonate. Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by distillation under reduced pressure or by column chromatography.
Spectroscopic and Analytical Characterization (Predicted)
Due to the absence of published experimental spectra, the following data are predicted based on the compound's structure and known spectroscopic trends for similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple, often overlapping, signals from the cyclohexane and piperidine rings.
-
N-CH₃: A singlet at approximately 2.2-2.4 ppm.
-
Piperidine Ring Protons: A series of multiplets between 1.5 and 3.0 ppm.
-
Cyclohexane Ring Protons: A series of multiplets between 0.8 and 2.0 ppm.
-
C-CH₃ (cyclohexane): A doublet at approximately 0.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
N-CH₃: A signal around 40-45 ppm.
-
Piperidine Ring Carbons: Signals in the range of 25-60 ppm.
-
Cyclohexane Ring Carbons: Signals in the range of 20-40 ppm.
-
C-CH₃ (cyclohexane): A signal around 22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following absorptions:
-
C-H stretching (alkane): 2850-2960 cm⁻¹ (strong).
-
C-N stretching: 1000-1250 cm⁻¹ (medium).
-
N-H stretching: Absent, confirming the tertiary amine.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 210. The fragmentation pattern will likely involve alpha-cleavage adjacent to the nitrogen atoms, leading to characteristic fragment ions.
Logical Relationships of Chemical Properties
Caption: Interconnectivity of the chemical properties of the target compound.
Conclusion
This technical guide provides a detailed overview of the chemical properties of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a compound of interest in contemporary chemical research. While a lack of public experimental data necessitates the use of predicted values for its physicochemical and spectroscopic properties, the proposed synthetic pathway offers a robust and reliable method for its preparation. The information contained herein is intended to facilitate further research and development involving this and related piperidine derivatives.
References
- Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.).
-
Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved February 14, 2026, from [Link]
-
Stereoisomerism in Disubstituted Cyclohexanes. (2023, January 22). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(15), 5789. [Link]
-
stereochemistry of disubstituted cyclohexane. (n.d.). Retrieved February 14, 2026, from [Link]
-
Eschweiler–Clarke reaction. (2023, December 29). In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. Retrieved February 14, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). SynArchive. Retrieved February 14, 2026, from [Link]
-
Kuehne, M. E. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 3(24), 3975–3977. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2012). Journal of medicinal chemistry, 55(1), 139-51. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2016). Angewandte Chemie (International ed. in English), 55(39), 11959-63. [Link]
-
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society, 146(2), 1475–1484. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. (2014). Chemical Communications, 50(68), 9737-9740. [Link]
-
Monson, R. S. (1971). The stereospecific synthesis of trans-1,4-disubstituted cyclohexanes. An organic chemistry laboratory experiment. Journal of Chemical Education, 48(3), 197. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2016). International Journal of ChemTech Research, 9, 51-57.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). Bioorganic & medicinal chemistry, 14(6), 1819-26. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2012). Journal of medicinal chemistry, 55(22), 9999-10007. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2016). SciSpace. [Link]
-
1-(4-methylcyclohexyl)piperidin-4-amine. (n.d.). ChemBK. Retrieved February 14, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]
-
Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (2014). Drug testing and analysis, 6(7-8), 788-802. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). (n.d.). NP-MRD. Retrieved February 14, 2026, from [Link]
-
Search Results. (n.d.). Beilstein Journals. Retrieved February 14, 2026, from [Link]
-
1-(4-methylcyclohexyl)piperidin-4-amine (C12H24N2). (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]
-
Piperidine, 4-methyl-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
-
13.13 Uses of 13C NMR Spectroscopy. (n.d.). In Organic Chemistry. NC State University Libraries. Retrieved February 14, 2026, from [Link]
-
Piperidine, 1-cyclohexyl-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 9(2), a474-a481.
-
ELECTRONIC SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)cyclohexanecarboxamide. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
24.11: Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
Sources
- 1. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 5. chemistryschool.net [chemistryschool.net]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
